

# A Comparative Guide to Validating CFTR Modulator Efficacy in Patient-Derived Organoids

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Note on "Riselcaftor": As of the latest available data, "Riselcaftor" is a preclinical Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator with limited publicly available information on its validation in patient-derived organoids[1]. To provide a comprehensive and data-rich comparison guide, this document will focus on the well-established and highly effective triple-combination therapy elexacaftor/tezacaftor/ivacaftor (ETI) as the primary example. The principles, protocols, and comparative data presented here serve as a robust framework for evaluating any novel CFTR modulator.

# Introduction: The Role of Patient-Derived Organoids in CF Therapy

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel crucial for maintaining fluid balance across epithelial surfaces. Malfunctioning CFTR protein leads to thick, sticky mucus in various organs, most critically affecting the lungs and digestive system.

The advent of CFTR modulator therapies, which directly target the defective protein, has revolutionized CF treatment. However, with over 2,000 identified CFTR mutations, predicting a patient's response to a specific modulator is a significant challenge. Patient-derived organoids (PDOs), particularly those derived from rectal biopsies, have emerged as a powerful preclinical tool. These "mini-organs" grown in vitro retain the genetic and phenotypic characteristics of the



patient's tissue, allowing for personalized assessment of drug efficacy before treatment begins. [2][3]

The gold-standard method for quantifying CFTR function in these organoids is the Forskolin-Induced Swelling (FIS) assay. This assay provides a direct measure of a modulator's ability to restore CFTR function, making it an invaluable platform for validating new therapies like ETI and comparing them to existing alternatives.[2][4]

## **Mechanism of Action: Correctors and Potentiators**

CFTR modulators are broadly classified into two main types that often work synergistically:

- Correctors: These molecules, such as elexacaftor and tezacaftor, address trafficking defects.
  The most common CF mutation, F508del, causes the CFTR protein to misfold and be degraded before it can reach the cell surface. Correctors help the protein fold into the correct shape, enabling it to traffic to the cell membrane.
- Potentiators: Molecules like ivacaftor work on CFTR channels that are already at the cell surface. They bind to the protein and increase the probability that the channel will be open, allowing for greater transport of chloride ions.

The triple-combination therapy elexacaftor/tezacaftor/ivacaftor (ETI) leverages both mechanisms. Elexacaftor and tezacaftor work at different sites to improve the processing and trafficking of the F508del-CFTR protein to the cell surface, while ivacaftor potentiates the function of these corrected proteins. This combined effect leads to a significant increase in both the quantity and function of CFTR at the cell surface.

Below is a diagram illustrating the CFTR activation pathway and the points of intervention for modulators.





Click to download full resolution via product page

Mechanism of CFTR activation and modulator intervention.

# Experimental Protocol: Forskolin-Induced Swelling (FIS) Assay

The FIS assay is the standard method to quantify CFTR function in patient-derived intestinal organoids. The protocol involves stimulating the organoids with forskolin, an adenylyl cyclase activator that increases intracellular cAMP levels, leading to the opening of CFTR channels. This efflux of chloride ions into the organoid lumen drives water in via osmosis, causing the organoids to swell. The degree of swelling, measured over time, is directly proportional to CFTR function.

#### **Detailed Protocol:**

- Organoid Culture:
  - Plate patient-derived intestinal organoids in Matrigel domes in a 96-well plate.
  - Culture for 24-48 hours to allow for recovery and maturation.
- Pre-incubation with Modulators:



- For testing correctors, pre-incubate the organoids with the corrector compounds (e.g., elexacaftor and tezacaftor) for 24 hours. This allows time for the compounds to rescue the misfolded protein and facilitate its trafficking to the cell membrane.
- Include a vehicle control (e.g., DMSO) for baseline measurements.

### Assay Initiation:

 Just before the assay, replace the culture medium with a buffer containing forskolin (e.g., 0.128 μM to 5 μM, depending on the desired sensitivity) and the potentiator compound (e.g., ivacaftor).

### Live-Cell Imaging:

- Place the 96-well plate into a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2).
- Acquire brightfield images of each well every 15-20 minutes for a duration of 60-120 minutes.

#### Data Analysis:

- Use image analysis software (e.g., CellProfiler) to segment and measure the total crosssectional area of the organoids in each image over time.
- Normalize the area at each time point to the area at time = 0.
- Calculate the Area Under the Curve (AUC) for the normalized swelling data. The AUC serves as a single quantitative value representing the total CFTR-dependent fluid transport and, therefore, the overall CFTR function.

The workflow for this crucial validation experiment is outlined below.





Click to download full resolution via product page

Experimental workflow for the Forskolin-Induced Swelling assay.





# **Comparative Performance Data**

The FIS assay allows for direct, quantitative comparisons between different CFTR modulator therapies. Studies have consistently shown that the triple-combination therapy ETI induces a significantly greater swelling response in organoids from patients with at least one F508del mutation compared to older, dual-combination therapies.

The table below summarizes representative data from studies comparing the efficacy of ETI (elexacaftor/tezacaftor/ivacaftor) with tezacaftor/ivacaftor (TEZ/IVA) in organoids from patients homozygous for the F508del mutation.

| Treatment<br>Group | Genotype            | N  | Median<br>Swelling<br>(AUC) | AUC Range                            | Reference |
|--------------------|---------------------|----|-----------------------------|--------------------------------------|-----------|
| TEZ/IVA            | F508del/F508<br>del | 70 | 692                         | 28 - 1542                            |           |
| ETI                | F508del/F508<br>del | 70 | 2607                        | 1017 - 3757                          |           |
| TEZ/IVA            | F508del/F508<br>del | 17 | (Not<br>specified)          | (Significantly<br>lower than<br>ETI) |           |
| ETI                | F508del/F508<br>del | 17 | (Not<br>specified)          | (Significantly higher than TEZ/IVA)  |           |
| LUM/IVA            | F508del/F508<br>del | 21 | 939.5 (Mean<br>± SD 234.3)  | 541.9 -<br>1397.6                    |           |

AUC = Area Under the Curve, a measure of total organoid swelling over the course of the experiment.

The data clearly demonstrates the superior efficacy of ETI in restoring CFTR function in vitro. In one study, the median swelling induced by ETI was nearly four times greater than that induced by TEZ/IVA in organoids from the same patient cohort. This robust in vitro response aligns with the transformative clinical benefits observed in patients treated with ETI.



## Conclusion

Patient-derived organoids, coupled with the quantitative Forskolin-Induced Swelling assay, provide an indispensable platform for the preclinical validation of CFTR modulators. This system allows for:

- Objective Efficacy Measurement: The FIS assay yields quantitative, reproducible data on a drug's ability to restore CFTR function.
- Comparative Analysis: The performance of new modulators can be directly benchmarked against existing therapies, as demonstrated by the clear superiority of ETI over dualcombination regimens.
- Personalized Prediction: The assay can predict individual patient responses to different modulators, guiding personalized treatment strategies, especially for patients with rare CFTR mutations.

The validation of therapies like elexacaftor/tezacaftor/ivacaftor in patient-derived organoids showcases the power of this model to accelerate drug development and translate laboratory findings into meaningful clinical outcomes for individuals with Cystic Fibrosis.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Forskolin induced swelling (FIS) assay in intestinal organoids to guide eligibility for compassionate use treatment in a CF patient with a rare genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.ersnet.org [publications.ersnet.org]



 To cite this document: BenchChem. [A Comparative Guide to Validating CFTR Modulator Efficacy in Patient-Derived Organoids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12361317#validation-of-riselcaftor-s-therapeutic-effect-in-patient-derived-organoids]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com